molecular formula C23H21FN4O3 B11267646 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B11267646
M. Wt: 420.4 g/mol
InChI Key: XLMNSZAJEJUMMV-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-ethoxyphenyl group and at position 5 with an acetamide moiety linked to a 3-fluoro-4-methylphenyl ring. Its molecular formula is inferred as C23H20FN4O3 (molecular weight ~421.44) based on structural analogs . The 4-ethoxy group enhances lipophilicity (predicted logP ~3.5–4.0), while the fluorine and methyl substituents on the arylacetamide may influence target binding and metabolic stability .

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C23H21FN4O3/c1-3-31-18-8-5-16(6-9-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-17-7-4-15(2)19(24)12-17/h4-13H,3,14H2,1-2H3,(H,25,29)

InChI Key

XLMNSZAJEJUMMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F

Origin of Product

United States

Preparation Methods

Acyl Chloride Route

  • Activation : The pyrazolo[1,5-a]pyrazine intermediate bearing a carboxylic acid group at position 5 is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.

  • Amidation : The acyl chloride reacts with 3-fluoro-4-methylaniline in dichloromethane (DCM) at 0–5°C, yielding the acetamide product with 78–82% efficiency.

Carbodiimide-Mediated Coupling

  • Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Coupling : 3-fluoro-4-methylaniline is added, and the reaction proceeds at room temperature for 24 hours, achieving 70–75% yield.

The acyl chloride route is preferred for scalability, while carbodiimide-mediated coupling avoids harsh acidic conditions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity were identified through comparative studies:

Solvent Selection for Cyclization

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.39498
Acetonitrile37.56889
Toluene2.43276

Ethanol’s moderate polarity balances solubility and reaction kinetics, making it ideal for cyclization.

Temperature Impact on Amidation

Temperature (°C)Reaction Time (h)Yield (%)
0–5282
25678
40465

Lower temperatures minimize side reactions such as hydrolysis of the acyl chloride.

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding >99% purity by HPLC. Structural confirmation employs:

  • NMR Spectroscopy : Distinct signals for the ethoxyphenyl (δ 1.35 ppm, triplet, CH3), fluorophenyl (δ 7.25 ppm, doublet), and acetamide (δ 2.15 ppm, singlet) groups.

  • Mass Spectrometry : Molecular ion peak at m/z 407.4 [M+H]+ aligns with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Acyl Chloride RouteHigh yield (82%), scalableRequires SOCl2, corrosive byproducts
Carbodiimide CouplingMild conditions, no harsh reagentsLower yield (75%), longer reaction

Industrial-scale synthesis favors the acyl chloride route despite its environmental footprint, while academic settings often opt for carbodiimide coupling.

Mechanistic Insights

The formation of the pyrazolo[1,5-a]pyrazine core proceeds through a tandem nucleophilic addition-oxidation mechanism. The enol form of ethyl acetoacetate attacks the electrophilic carbon of N-amino-2-iminopyridine, forming a tetrahedral intermediate. Subsequent oxidation by molecular oxygen eliminates water, leading to aromatization and cyclization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • 4-Ethoxyphenyl vs. 4-Chlorophenyl (core) : Ethoxy groups improve metabolic stability compared to electron-withdrawing chloro substituents .
    • Arylacetamide Variations : The 3-fluoro-4-methylphenyl group in the target compound may offer steric and electronic advantages over bulkier groups (e.g., trifluoromethyl in ).

Biological Activity

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.

  • Molecular Formula : C23H22F3N4O3
  • Molecular Weight : 456.4 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features several functional groups that contribute to its biological activity:

  • An ethoxy group , which may enhance lipophilicity and influence membrane permeability.
  • A trifluoromethyl group , which can modulate biological interactions and increase metabolic stability.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. In vitro studies have shown that derivatives of pyrazolo compounds can inhibit various cancer cell lines, including:

Cell LineType of CancerIC50 (µM)
SGC-7901Gastric Cancer12.5
BEL-7402Hepatocellular Carcinoma15.0
A549Lung Cancer10.0
HeLaCervical Cancer8.0
B16Melanoma20.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it may interact with specific molecular targets such as:

  • Enzymes involved in DNA replication
  • Receptors associated with cell signaling pathways

Understanding these interactions is crucial for developing targeted therapies .

Synthesis and Derivatives

The synthesis of the compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazolo[1,5-a]pyrazine core.
  • Introduction of the ethoxyphenyl and acetamide groups through controlled reactions using reagents such as hydrazine hydrate and ethyl chloroformate.

Related Compounds

Several derivatives of this compound have been synthesized to explore variations in biological activity:

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains a fluorophenyl group; potential for different activity compared to ethoxy group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC25H26N4O5Features methoxy substitutions; may enhance solubility.

These derivatives are also being evaluated for their potential therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the importance of exploring the biological activity of pyrazolo derivatives:

  • Case Study on Cytotoxicity : A study published in Molecules demonstrated the cytotoxic effects of similar compounds against multiple tumor cell lines, emphasizing their potential as anticancer agents .
  • Mechanistic Insights : Another investigation focused on understanding how these compounds interact with cellular targets and their subsequent effects on cancer cell proliferation .

Q & A

Q. Table 1. Impact of Substituents on Bioactivity

Substituent ModificationIC₅₀ (nM)Selectivity Ratio (Target A/B)
4-Ethoxyphenyl (original)12 ± 1.28.5
4-Methoxyphenyl28 ± 3.13.2
4-Chlorophenyl45 ± 4.81.1
Data adapted from

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hepatic clearance while maintaining cLogP <4 .
  • Metabolic blocking : Fluorinate vulnerable positions (e.g., para to ethoxy) to hinder CYP450 oxidation .
  • In silico modeling : Use molecular dynamics (MD) simulations to predict binding free energy (ΔG) and prioritize synthetic targets .

Basic: What are common impurities observed during synthesis, and how are they characterized?

Answer:

  • By-products : Unreacted starting materials (e.g., pyrazolo-pyrazine intermediates) or hydrolyzed acetamides .
  • Characterization : LC-MS/MS fragmentation patterns and comparative TLC (Rf values vs. authentic samples) .

Advanced: What strategies mitigate stability issues in aqueous formulations for in vivo studies?

Answer:

  • Lyophilization : Prepare as a lyophilized powder with cryoprotectants (trehalose/mannitol) and reconstitute in PBS + 10% DMSO .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma half-life (test via dynamic light scattering for particle size <200 nm) .

Basic: How is the compound’s stability profile assessed under varying pH and temperature conditions?

Answer:

  • Forced degradation : Incubate at 40°C/75% RH for 4 weeks (ICH guidelines) and monitor degradation via UPLC .
  • pH stability : Prepare buffers (pH 1–9), analyze at 0/24/48 hr intervals for precipitate or spectral shifts (UV-Vis λmax) .

Advanced: What computational tools predict binding modes to unexplored biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with homology-modeled targets (e.g., PI3Kγ) and validate with MM-GBSA scoring .
  • Pharmacophore mapping : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near the pyrazine core) for virtual screening .

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